A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS No. 252004-68-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data with established analytical methodologies. It covers the compound's identity, core physical properties, and expected spectroscopic signatures. Furthermore, it outlines robust, field-proven experimental protocols for the independent verification of these properties, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. While empirical data for this specific molecule is limited in public literature, this guide establishes a predictive and methodological framework based on the analysis of structurally analogous compounds.
Introduction and Compound Profile
4-Chloro-2,3,6-trifluorobenzyl alcohol is a halogenated aromatic alcohol. Its highly substituted phenyl ring, featuring both chloro and fluoro groups, suggests unique properties related to lipophilicity, metabolic stability, and chemical reactivity. Such compounds are of significant interest as intermediates and building blocks in the synthesis of novel pharmaceuticals and agrochemicals, where the specific halogenation pattern can critically influence biological activity and pharmacokinetics.
This guide serves as a foundational resource for scientists working with this compound, providing a centralized repository of its known and predicted characteristics and the means to validate them.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the bedrock of scientific research. The following table summarizes the key identifiers for 4-Chloro-2,3,6-trifluorobenzyl alcohol.
| Identifier | Value | Source |
| CAS Number | 252004-68-5 | [1][2] |
| IUPAC Name | (4-Chloro-2,3,6-trifluorophenyl)methanol | [1] |
| Synonyms | 4-Chloro-2,3,6-trifluorobenzyl alcohol | [1] |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 212.55 g/mol | Calculated |
| InChI Key | ZHKDUZIFNFQCPE-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure consists of a benzyl alcohol core, where the phenyl ring is substituted with one chlorine atom at position 4, and three fluorine atoms at positions 2, 3, and 6.

Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical and biological systems. The data presented below is a combination of available information and expert predictions based on related structures.
| Property | Value / Predicted Value | Rationale / Notes | Source |
| Physical State | Solid, Crystalline Powder | Predicted based on the properties of similar halogenated benzyl alcohols, such as 4-chlorobenzyl alcohol which is a solid.[3][4] | N/A |
| Appearance | White to off-white or beige powder | Typical appearance for purified, halogenated aromatic compounds.[4] | N/A |
| Melting Point | Data not available | Expected to be a solid with a distinct melting point, likely higher than that of 4-chlorobenzyl alcohol (69-72 °C) due to increased molecular weight and polarity from fluorine atoms.[4] | N/A |
| Boiling Point | Data not available | Expected to be elevated, likely exceeding the 234 °C boiling point of 4-chlorobenzyl alcohol due to stronger intermolecular forces.[4] | N/A |
| Solubility | Predicted to have low solubility in water; soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane) | The polar alcohol group imparts some water solubility, but the halogenated aromatic ring is highly lipophilic. Related compounds are moderately to poorly soluble in water but more soluble in organic solvents.[5] | N/A |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and structure of the compound. While specific spectra for 4-Chloro-2,3,6-trifluorobenzyl alcohol are not publicly available, its structure allows for confident prediction of key signatures.
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Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. Additional peaks corresponding to C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1050-1250 cm⁻¹), and C-F/C-Cl stretching (in the fingerprint region, ~1000-1300 cm⁻¹ and ~600-800 cm⁻¹ respectively) will be present.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet or a broadened singlet for the hydroxyl proton (δ 1-5 ppm, variable), a singlet for the benzylic methylene protons (-CH₂OH, δ ~4.5-4.8 ppm), and a complex multiplet in the aromatic region (δ ~7.0-7.8 ppm) for the single aromatic proton are anticipated.
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¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.[3] The aromatic region (δ ~110-160 ppm) will be complex due to C-F coupling, showing multiple doublets and triplets characteristic of a fluorinated benzene ring.
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¹⁹F NMR Spectroscopy: This technique is crucial for confirming the fluorine substitution pattern. Three distinct resonances, each exhibiting coupling to the other fluorine atoms and potentially to the aromatic proton, would be expected.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 212 and 214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) would be expected. Key fragmentation patterns would include the loss of water (M-18), loss of the hydroxyl group (M-17), and the formation of the stable tropylium-like ion. The most abundant fragment would likely be the 4-chloro-2,3,6-trifluorobenzyl cation.
Experimental Protocols for Property Determination
To ensure the trustworthiness of data, all experimental protocols must be self-validating. The following section details robust, step-by-step methodologies for characterizing 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate polarity. The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with mass spectrometry if hyphenation is desired.
Methodology:
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Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration).
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Protocol for Structural Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time information (a chromatographic property) and a mass spectrum (a structural fingerprint). Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against libraries or used for structural elucidation. A DB-5MS or similar column is chosen for its general-purpose utility in separating a wide range of analytes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
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Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, prudent safety measures must be adopted based on analogous halogenated aromatic compounds.[8]
-
Hazard Assessment: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,3,6-trifluorobenzyl alcohol is a specialized chemical intermediate with significant potential in synthetic chemistry. This guide has established a comprehensive profile of its identity and predicted physicochemical properties. While empirical data remains scarce, the provided analytical protocols offer a robust framework for researchers to independently verify its purity, structure, and characteristics. The structural motifs suggest a compound with distinct properties that warrant further investigation, particularly within the fields of medicinal chemistry and materials science. Future research should focus on obtaining and publishing empirical data for its melting point, boiling point, solubility, and full spectroscopic characterization to complete the scientific record.
References
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Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Silva, T. B. D., et al. (2021). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect. Available at: [Link]
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Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Chlorobenzyl alcohol. Retrieved from [Link]
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Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
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Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-3-fluorobenzyl alcohol. Retrieved from [Link]
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NIST. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]
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